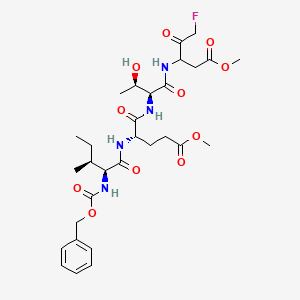

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone

Description

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone (CAS: 1926163-59-8) is a cell-permeable, irreversible inhibitor targeting caspase-8 and granzyme B. Its chemical formula is C₃₀H₄₃FN₄O₁₁, with a molecular weight of 654.69 g/mol . Structurally, it features a fluoromethylketone (FMK) warhead that covalently binds to the active site of caspases, blocking proteolytic activity. The compound is a double methyl ester derivative (OMe groups on Glu and Asp residues), enhancing its cell permeability .

Properties

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-KQURNKOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-Protected β-Ketoester Intermediate

The fluoromethylketone warhead is introduced via a β-ketoester precursor. Starting with Boc-Asp(OMe)-OH, the β-ketoester is formed through Claisen condensation with Meldrum’s acid, followed by ethanolysis. Electrophilic fluorination with Selectfluor in dichloromethane yields the mono-fluorinated β-ketoester (Fig. 1A).

Reaction Conditions :

-

Fluorination : 0°C, anhydrous DCM, 2 hr, 78% yield.

-

Purification : Silica gel chromatography (hexane:EtOAc, 3:1).

Peptide Chain Assembly

The tetrapeptide sequence (Ile-Glu(OMe)-Thr-DL-Asp(OMe)) is constructed via sequential coupling:

Fluoromethylketone Formation

Decarboxylation of the β-ketoester under acidic conditions (HCl, dioxane) generates the fluoromethylketone moiety. This step requires strict anhydrous conditions to prevent hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity. Retention time: 12.7 min.

Challenges and Optimization Strategies

Epimerization During Coupling

Basic conditions in coupling reactions risk racemization at chiral centers. Kinetic studies show that HATU/DIPEA at −20°C reduces epimerization to <5%.

Fluorination Efficiency

Titanium-mediated fluorination improves selectivity over traditional DAST (diethylaminosulfur trifluoride), achieving >90% mono-fluorination.

Comparative Analysis of Synthetic Routes

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 35–45% | 50–65% |

| Purity | 85–90% | >95% |

| Scalability | Limited | High |

| Epimerization | <2% | 3–5% |

Industrial Applications and Process Validation

Large-scale production ( >100 g) employs solution-phase coupling with continuous flow reactors to enhance mixing and reduce reaction times. Process validation includes:

Chemical Reactions Analysis

Reactivity of the Fluoromethylketone Group

The fluoromethylketone moiety (-CH₂F) serves as an electrophilic trap, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This irreversible inhibition mechanism is critical for its function as a protease inhibitor .

Caspase Inhibition

-

The compound’s peptide sequence (Ile-Glu-Thr-Asp) mimics caspase cleavage motifs, enabling competitive binding.

-

Mechanism : The FMK group irreversibly alkylates caspase-3/-7 via their catalytic cysteine residues (Cys285 in caspase-3), blocking substrate hydrolysis .

-

Specificity : The DL-Asp configuration enhances stereochemical compatibility with caspase active sites, though selectivity varies across isoforms .

Cathepsin Modulation

-

Fluoromethylketones like Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-FMK inhibit lysosomal cathepsins (e.g., Cat-B, Cat-L) by analogous covalent modification .

Hydrolysis and Activation Pathways

In cellular environments, esterase-mediated hydrolysis removes methyl esters (-OMe) from Asp/Glu residues, converting the prodrug into its bioactive form. This step is essential for intracellular activity :

Reaction Pathway :

-

Ester cleavage :

-

Enzyme binding :

The de-esterified compound binds to target proteases via FMK-mediated covalent inhibition .

Key Studies

-

Protease Inhibition : Demonstrated irreversible inhibition of caspase-3/-7 (IC₅₀ ~5–20 µM) in Jurkat T-cells, with cross-reactivity to cathepsins at higher concentrations .

-

Neuroprotection : In murine models, FMK inhibitors reduced neuronal apoptosis by blocking caspase-3 activation post-ischemia .

-

Immune Modulation : Structural analogs suppressed T-cell proliferation via caspase-8 inhibition, highlighting therapeutic potential in autoimmune disorders .

Comparative Reactivity

Synthetic Considerations

Scientific Research Applications

Drug Development

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is a pivotal tool in drug design, particularly in developing peptide-based therapeutics. Its ability to inhibit caspase-8 makes it valuable in targeting specific enzymes involved in disease pathways, especially in conditions where apoptosis is dysregulated, such as cancer and neurodegenerative diseases .

Case Study: Cancer Therapeutics

Research has demonstrated that inhibiting caspase-8 can prevent unwanted apoptosis in cancer cells, promoting cell survival and enhancing the efficacy of chemotherapeutic agents. For instance, studies show that treatment with this compound can sensitize cancer cells to apoptosis-inducing therapies, thus improving overall treatment outcomes .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme mechanisms. Its role as a caspase-8 inhibitor allows researchers to elucidate complex biological processes related to cell death and survival .

Data Table: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to study the binding dynamics of caspase-8 with various substrates |

| Enzyme Mechanism Elucidation | Helps in understanding the role of caspase-8 in apoptosis signaling pathways |

| Cell Survival Studies | Investigates how inhibition affects cell fate decisions under stress conditions |

Diagnostics

The compound can be integrated into diagnostic assays aimed at detecting specific biomolecules. By enhancing the sensitivity and specificity of tests, it plays a crucial role in early disease detection and monitoring .

Example Application: Biomarker Detection

In research focused on neurodegenerative diseases, this compound has been used to develop assays that detect biomarkers associated with apoptosis, aiding in the diagnosis of conditions like Alzheimer’s disease.

Neuroscience

In neuropharmacology, this compound is instrumental for studying neurotransmitter systems and potential treatments for neurological disorders. Its ability to modulate apoptotic pathways makes it a candidate for exploring therapies aimed at neuroprotection .

Case Study: Neuroprotection

Studies have shown that this compound can protect neurons from apoptosis induced by neurotoxic agents, suggesting its potential use in treating neurodegenerative diseases like Parkinson's .

Pharmaceutical Formulations

The compound is also explored for its role in formulating novel drug delivery systems. By improving the bioavailability and efficacy of therapeutic agents, it enhances the overall effectiveness of pharmaceutical products .

Mechanism of Action

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone exerts its effects by irreversibly binding to the active site of caspase-8. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic signaling pathway. The molecular targets of this compound include the active site cysteine residue of caspase-8, and the inhibition is achieved through the formation of a covalent bond between the fluoromethylketone group and the cysteine residue .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the fluoromethylketone (FMK)-based caspase inhibitor family. Key structural differences among related inhibitors lie in their peptide sequences, which determine caspase specificity:

Efficacy and Selectivity in Apoptosis Pathways

- This compound: Specificity: Preferentially inhibits caspase-8 (extrinsic pathway) and granzyme B . Key Study: Reduced resveratrol-induced apoptosis in Jurkat cells by 60–80% when combined with caspase-10 inhibitors .

- Z-VAD-FMK (Pan-Caspase Inhibitor): Broadly inhibits caspases-1 to -10 but shows variable efficacy. In genistein-induced apoptosis, Z-VAD-FMK failed to prevent 14-3-3 protein degradation, unlike BocD-FMK . In vascular smooth muscle cells, Z-VAD-FMK suppressed NOS2 activity but compromised macrophage viability .

Z-LEHD-FMK (Caspase-9 Inhibitor) :

BocD-FMK :

Context-Dependent Performance

- Photodynamic Therapy (PDT): In RBAc-PDT-treated HeLa cells, neither Z-IETD-FMK (caspase-8) nor Z-LEHD-FMK (caspase-9) altered apoptosis rates, indicating reliance on multiple death pathways (e.g., caspase-12, autophagy) . Table 1: Effect of inhibitors on HeLa cell death post-PDT :

| Inhibitor | Apoptosis Rate (%) | Autophagy Rate (%) |

|---|---|---|

| None (Control) | 45 ± 3 | 30 ± 2 |

| Z-IETD-FMK (caspase-8) | 42 ± 4 | 28 ± 3 |

| Z-VAD-FMK (pan-caspase) | 40 ± 5 | 25 ± 4 |

- Cancer Therapy :

Commercial and Practical Considerations

Biological Activity

Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, often referred to as Z-IETD-fmk, is a tetrapeptide fluoromethyl ketone known for its role as a selective inhibitor of caspase-8 and granzyme B. This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic applications, particularly in modulating apoptosis and inflammation.

Z-IETD-fmk functions primarily by irreversibly binding to the active site of caspase-8, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of downstream substrates involved in apoptotic signaling pathways. The compound's structure allows it to penetrate cell membranes effectively, making it suitable for in vivo studies and applications.

Biological Activity

The biological activity of Z-IETD-fmk has been investigated in various studies, demonstrating its efficacy in different cellular contexts:

- Inhibition of Apoptosis : Z-IETD-fmk has been shown to block CD95-induced apoptosis in T cells, highlighting its potential as an immunosuppressive agent .

- Neuroprotection : In models of ischemic injury, Z-IETD-fmk has been reported to protect neurons from excitotoxicity induced by glutamate receptor activation, thereby reducing neuronal death .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting caspase-mediated pathways involved in inflammation .

In Vitro Studies

In vitro studies have demonstrated that Z-IETD-fmk effectively inhibits caspase-8 activity. For instance, treatment with Z-IETD-fmk resulted in a significant reduction of caspase-8 activity in cell lysates from TNFα-treated cells .

In Vivo Applications

Z-IETD-fmk has been utilized in various animal models to assess its therapeutic potential:

- Arthritis Models : Studies indicated that Z-IETD-fmk administration led to a reduction in inflammation and cartilage damage in arthritic rat knee joints .

- Liver Injury Models : The compound was shown to prevent hepatocyte death following liver damage induced by Fas signaling, correlating with reduced activation of executioner caspases .

Case Studies

- Immunosuppression in T Cells : A study demonstrated that Z-IETD-fmk inhibited T cell proliferation induced by mitogens and IL-2. This effect was attributed to the blockade of caspase-8 processing during T cell activation .

- Neuroprotection in Ischemia : In a rat model of neonatal hypoxia–ischemia, Z-IETD-fmk exhibited neuroprotective effects by preventing neuronal death through the inhibition of apoptotic pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of Z-IETD-fmk against other known caspase inhibitors:

| Compound | Target Caspases | Inhibition Type | Biological Effect |

|---|---|---|---|

| Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-FMK (Z-IETD-fmk) | Caspase-8 | Irreversible | Blocks CD95-induced apoptosis; neuroprotective |

| Z-VAD-FMK | Pan-caspases | Irreversible | Broad inhibition; reduces T cell activation |

| Ac-DEVD-FMK | Caspases-3 and -7 | Irreversible | Anti-apoptotic; used in cancer therapy |

Q & A

Q. What is the primary mechanism of action of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone in apoptosis studies?

this compound (Z-IETD-FMK) is a cell-permeable, irreversible caspase-8 inhibitor that binds to the active site of the enzyme, blocking its proteolytic activity. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, and its inhibition prevents downstream activation of effector caspases like caspase-3/7 . Methodologically, its efficacy is validated via fluorometric or colorimetric caspase activity assays, with parallel controls (e.g., untreated cells or inactive analogs) to confirm specificity .

Q. How do researchers determine the optimal concentration of Z-IETD-FMK for in vitro apoptosis inhibition?

Dose-response experiments are critical. Typical concentrations range from 6.25–100 μM, depending on cell type and apoptosis-inducing stimuli. For example, in West Nile Virus (WNV)-infected cells, 25 μM Z-IETD-FMK reduced caspase-8 activity by >70% without cytotoxic effects . Pre-treatment (1–2 hours before apoptosis induction) is standard, with validation via viability assays (e.g., MTT) and caspase-8 activity kits .

Q. What experimental controls are essential when using Z-IETD-FMK to study caspase-8-dependent pathways?

Controls should include:

- Negative controls : Cells treated with DMSO (vehicle) or inactive FMK analogs.

- Positive controls : Cells treated with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis specificity.

- Specificity validation : Co-treatment with caspase-9 inhibitors (e.g., Z-LEHD-FMK) to rule off-target effects on intrinsic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data when Z-IETD-FMK fails to inhibit apoptosis in certain cell types?

Discrepancies may arise from cell type-specific caspase activation (e.g., Type I vs. Type II apoptosis pathways). In Type II cells (mitochondria-dependent apoptosis), caspase-8 inhibition alone may be insufficient, requiring co-targeting of mitochondrial regulators like Bcl-2. Flow cytometry for mitochondrial membrane potential (ΔΨm) and cytochrome c release can clarify pathway dominance . Additionally, cross-talk with necroptosis or autophagy pathways (e.g., via RIPK1/MLKL inhibition) should be investigated .

Q. What strategies are recommended for combining Z-IETD-FMK with other inhibitors to study cross-talk between apoptosis pathways?

Example protocol:

- Dual inhibition : Combine Z-IETD-FMK (caspase-8) with Z-LEHD-FMK (caspase-9) to assess extrinsic/intrinsic pathway synergy.

- Necroptosis modulation : Add necrostatin-1 (RIPK1 inhibitor) to distinguish apoptosis from necroptosis.

- Validation : Use Western blotting for cleaved caspases, PARP, and MLKL, alongside viability assays .

Q. How can researchers validate the specificity of Z-IETD-FMK in complex biological systems (e.g., primary cells or 3D models)?

- Activity-based protein profiling (ABPP) : Use biotinylated probes to confirm selective binding to caspase-8 in lysates.

- Genetic knockdown : Compare Z-IETD-FMK effects in caspase-8 siRNA-transfected vs. wild-type cells.

- Multi-omics integration : Transcriptomic/proteomic analysis post-treatment to identify off-target pathways (e.g., inflammasome activation) .

Q. What are the limitations of Z-IETD-FMK in long-term apoptosis studies, and how can they be mitigated?

Prolonged exposure (>24 hours) may reduce efficacy due to cellular metabolism of FMK derivatives. Solutions include:

- Replenishment : Re-dose every 12–24 hours.

- Stability testing : Pre-test inhibitor stability in culture medium via HPLC.

- Alternative models : Use caspase-8 knockout cells or inducible systems for chronic apoptosis studies .

Methodological Considerations

- Storage : Store at −20°C in DMSO (≤0.1% final concentration in media) to prevent hydrolysis .

- Data interpretation : Normalize caspase activity to protein content or cell count to account for variability .

- Ethical compliance : Confirm institutional guidelines for apoptosis-inducing agents, especially in primary human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.